molecular formula C11H15BrClNO B7936705 [(2-Bromo-5-chlorophenyl)methyl](3-methoxypropyl)amine

[(2-Bromo-5-chlorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B7936705
M. Wt: 292.60 g/mol
InChI Key: FRSMWDJJBOUUFY-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is an organic compound with the molecular formula C11H14BrClNO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a methoxypropylamine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with 3-methoxypropylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Using large-scale reactors to mix the starting materials.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)methylamine
  • (2-Bromo-4-chlorophenyl)methylamine
  • (2-Bromo-5-chlorophenyl)methylamine

Uniqueness

(2-Bromo-5-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with a methoxypropylamine group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSMWDJJBOUUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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